molecular formula C12H12FNO3 B3174602 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 953903-28-1

1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3174602
CAS No.: 953903-28-1
M. Wt: 237.23 g/mol
InChI Key: AEROPJBGPBVKEX-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a fluorinated organic compound that belongs to the class of pyrrolidine carboxylic acids. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds like 2-fluoro-4-methylphenylboronic acid are often used in biochemical research, suggesting that this compound may also interact with biological targets.

Biochemical Pathways

Similar compounds are often used in proteomics research , indicating that this compound may also affect protein-related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The final step involves the oxidation of the pyrrolidine ring to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylphenylboronic acid
  • 4-Fluoro-2-methylphenol
  • 2-Methyl-4-fluorobenzeneboronic acid

Comparison: Compared to these similar compounds, 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring and the carboxylic acid group. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEROPJBGPBVKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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